

Pinacolone: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: Pinacolone

Cat. No.: B1678379

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Pinacolone (3,3-dimethyl-2-butanone), a simple branched ketone, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the sterically demanding tert-butyl group adjacent to a reactive carbonyl functionality, have been exploited by chemists to synthesize a diverse array of biologically active molecules. This report details the significant applications of **pinacolone** in the development of pharmaceuticals and agrochemicals, providing insights into its role in constructing complex molecular architectures with therapeutic and practical value. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key concepts.

Key Applications in Medicinal and Agrochemical Chemistry

Pinacolone serves as a crucial starting material or intermediate in the synthesis of several commercially important compounds, most notably in the development of antifungal agents and plant growth regulators. The tert-butyl group often imparts desirable properties to the final molecule, such as increased metabolic stability and lipophilicity, which can enhance pharmacokinetic and pharmacodynamic profiles.

Triazole Antifungal Agents

A significant application of **pinacolone** is in the synthesis of triazole-based antifungal drugs. These compounds are potent inhibitors of the fungal cytochrome P450 enzyme lanosterol 14 α -

demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][2] Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Triadimefon, a broad-spectrum systemic fungicide, is a prime example of a **pinacolone**-derived agrochemical. Its synthesis involves the α -bromination of **pinacolone**, followed by a Williamson ether synthesis with a substituted phenol, another bromination, and finally, reaction with 1,2,4-triazole.[1]

Plant Growth Regulators

Pinacolone is also a key precursor for the synthesis of plant growth regulators like paclobutrazol. Paclobutrazol is a triazole that inhibits the biosynthesis of gibberellins, a class of plant hormones that regulate stem elongation.[3][4] This inhibition leads to a more compact plant structure, which can be beneficial in agriculture and horticulture to prevent lodging (bending over of stems) and to promote flowering and fruiting.[5][6]

Experimental Protocols

The following section provides detailed experimental protocols for key synthetic transformations involving **pinacolone**, leading to important intermediates for drug and agrochemical synthesis.

Protocol 1: Synthesis of α -Chloropinacolone

α -Halogenated ketones are versatile intermediates. The chlorination of **pinacolone** is a crucial first step in the synthesis of many bioactive molecules.[7]

Materials:

- **Pinacolone**
- Methanol
- Chlorine gas
- Nitrogen gas
- Reaction vessel with cooling and stirring capabilities

Procedure:

- A solution of **pinacolone** in methanol is prepared in the reaction vessel.
- The solution is cooled to below 0 °C under a nitrogen atmosphere with constant stirring.
- Chlorine gas is bubbled through the cooled solution at a controlled rate.
- The reaction progress is monitored by gas chromatography (GC).
- Upon completion, the reaction mixture is purged with nitrogen to remove excess chlorine.
- The solvent is removed under reduced pressure to yield crude α -chloro**pinacolone**, which can be further purified by distillation.[7]

Quantitative Data:

| Parameter | Value | Reference |
|-----------|-------|-----------|
|-----------|-------|-----------|

| Product Purity | ~90% (before distillation) |[7] |

Protocol 2: Synthesis of 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone (Intermediate for Triadimefon)

This protocol describes a Williamson ether synthesis to form a key intermediate in the synthesis of triadimefon.[1]

Materials:

- α -Bromo**pinacolone**
- 4-Chlorophenol
- Potassium carbonate
- Acetone

- Reflux apparatus

Procedure:

- To a solution of 4-chlorophenol in acetone, potassium carbonate is added.
- The mixture is heated to reflux with stirring.
- α -Bromopinacolone is added dropwise to the refluxing mixture.
- The reaction is continued at reflux for several hours and monitored by thin-layer chromatography (TLC).
- After completion, the mixture is cooled, and the inorganic salts are filtered off.
- The acetone is removed from the filtrate under reduced pressure.
- The resulting crude product is purified by column chromatography or distillation to yield 1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone.

Quantitative Data:

| Parameter | Value | Reference |
|-----------|-------|-----------|
|-----------|-------|-----------|

| Overall Yield (from 4-chlorophenol) for Triadimefon | 58% [\[1\]](#) |

Protocol 3: Synthesis of α -Triazolylinacolone (Intermediate for Paclobutrazol)

This protocol outlines the reaction of α -chloropinacolone with 1,2,4-triazole, a key step in the synthesis of paclobutrazol.[\[8\]](#)

Materials:

- α -Chloropinacolone
- 1,2,4-Triazole

- Potassium carbonate
- Ethanol
- Reflux apparatus

Procedure:

- A mixture of 1,2,4-triazole and potassium carbonate in ethanol is heated to 60 °C with stirring.
- α -Chloro**pinacolone** is added dropwise to the mixture over 1 hour.
- The reaction is maintained at 60 °C for 3 hours.
- The reaction progress is monitored by GC.
- Once the reaction is complete, the mixture is cooled and filtered.
- The ethanol is removed from the filtrate under reduced pressure.
- The residue is then purified to yield α -triazoly**pinacolone**.^[8]

Quantitative Biological Data

The following tables summarize the biological activity of some **pinacolone**-derived compounds.

Table 1: Antifungal Activity of Triadimefon

| Fungal Species | IC50 / EC50 | Reference |
|---|---|----------------|
| Eutypa lata (ascospore germination) | > 1 $\mu\text{g/mL}$ | ^[9] |
| Puccinia striiformis f. sp. tritici (stripe rust) | 1.88 $\mu\text{g/mL}$ (for a resistant isolate) | ^[4] |

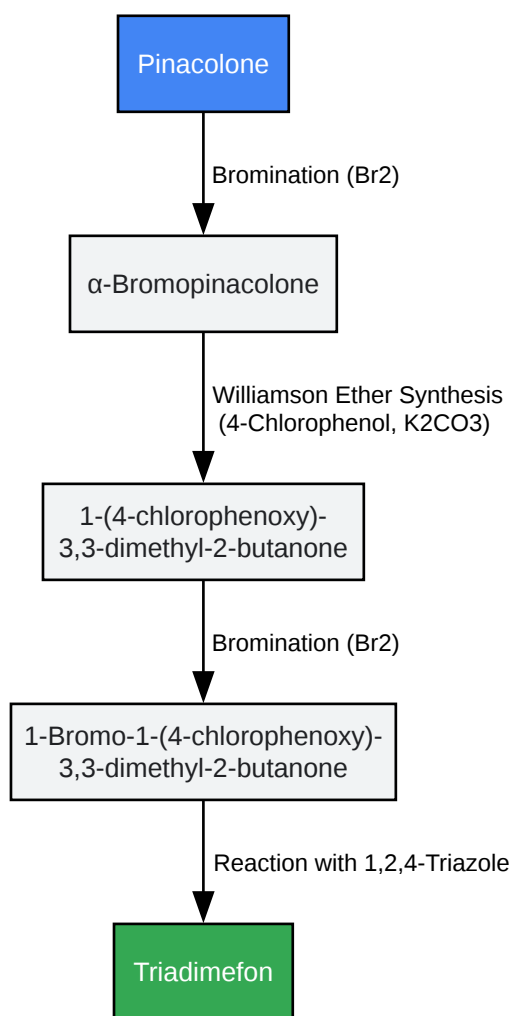
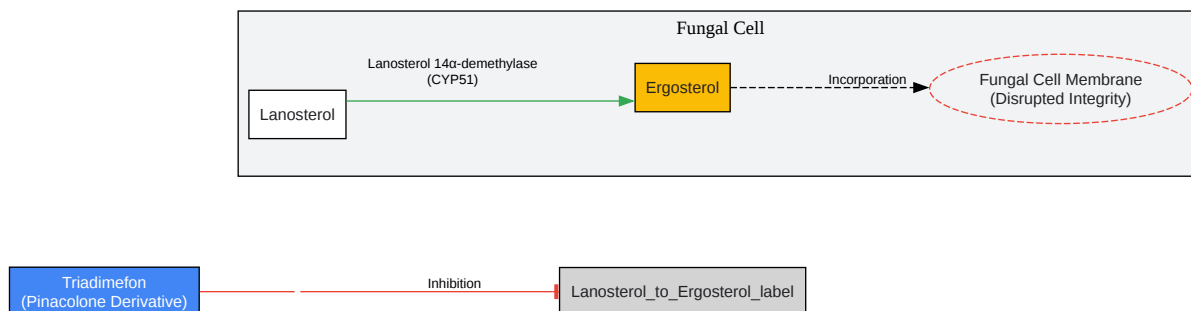
Table 2: Plant Growth Regulating Effects of Paclobutrazol

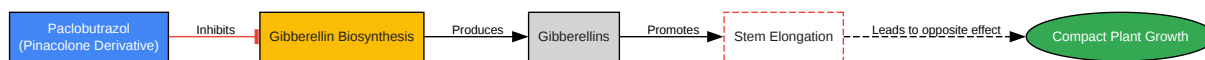
| Plant Species | Effect | Concentration | Reference |
|-----------------------------------|--|---|-----------|
| Ocimum basilicum (Basil) | Reduced plant growth | 2.5 - 10 mg L ⁻¹ | [10] |
| Capsicum chinense 'Pitanga' | Decreased plant height and diameter | 30 - 150 mg ai·L ⁻¹ (spray); 5 - 60 mg ai·L ⁻¹ (drench) | [6] |
| Panicum maximum (Guinea grass) | EC50 for Cu toxicity alleviation | 300 µM l ⁻¹ Cu with 400 mg l ⁻¹ Paclobutrazol | [11] |
| Watermelon hybrids | Reduced plant height by 14.26% | 250 ppm | [5] |

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway: Mechanism of Action of Triazole Fungicides





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